N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide;hydrochloride
Description
N-[2-(Dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide; hydrochloride is a structurally complex compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core, a dimethylaminoethyl substituent, a phenylsulfanyl propanamide chain, and a hydrochloride counterion. The dimethylaminoethyl group may enhance solubility via protonation, while the phenylsulfanyl substituent could influence lipophilicity and metabolic stability . Although direct bioactivity data for this compound are absent in the provided evidence, its structural features align with compounds studied for antimicrobial, antioxidant, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2.ClH/c1-23(2)9-10-24(20(25)8-11-28-15-6-4-3-5-7-15)21-22-16-12-17-18(27-14-26-17)13-19(16)29-21;/h3-7,12-13H,8-11,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYMOSLWTCPDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCSC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Moieties
Benzothiazole vs. Thiadiazine/Thiazolidinone Derivatives The target compound’s benzothiazole core distinguishes it from sulfamethoxazole derivatives containing thiadiazine (e.g., compound 3 in ) or thiazolidinone rings (e.g., ). Benzothiazoles are known for their electron-rich aromatic systems, which enhance π-π stacking interactions in biological targets, whereas thiadiazines and thiazolidinones often exhibit conformational flexibility, influencing binding kinetics .
Sulfanyl Substituents The phenylsulfanyl group in the target compound contrasts with chlorophenyl or methylisoxazol substituents in and .
Functional Group Analysis
Amide Linkages The propanamide chain in the target compound is structurally simpler than the branched amides in (e.g., compound h with dimethylphenoxyacetamide). Linear amides, as seen here, may reduce steric hindrance, facilitating receptor binding .
Amino Groups The dimethylaminoethyl group in the target compound is a tertiary amine, commonly used to enhance solubility via salt formation (e.g., hydrochloride). This contrasts with primary amines in (e.g., compound g’s acetamido group), which may participate in hydrogen bonding but lack pH-dependent solubility .
Data Table: Structural and Functional Comparison
Research Implications and Limitations
The structural uniqueness of the target compound necessitates further empirical studies to confirm bioactivity. For instance, its benzothiazole core and sulfanyl group could be evaluated for antioxidant activity using DPPH assays (as in ) , or antimicrobial properties via methods described in . Comparative pharmacokinetic studies with ’s derivatives could elucidate the impact of tertiary amines on bioavailability .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and analytical techniques for characterizing this compound?
- Synthesis : The compound is synthesized via multi-step reactions, typically involving:
- Formation of the [1,3]dioxolo-benzothiazole core through cyclization reactions.
- Introduction of the dimethylaminoethyl group via nucleophilic substitution or amide coupling.
- Attachment of the phenylsulfanylpropanamide moiety using thiol-alkylation or carbodiimide-mediated coupling .
- Characterization :
- NMR spectroscopy (1H/13C) confirms structural integrity and regioselectivity.
- HPLC monitors reaction progress and purity (>95% is typical for biological assays).
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Q. What functional groups dominate its reactivity and biological activity?
- The dimethylaminoethyl group enhances solubility and potential membrane permeability.
- The [1,3]dioxolo-benzothiazole core contributes to π-π stacking interactions with biological targets (e.g., enzymes or DNA).
- The phenylsulfanyl moiety may act as a hydrogen-bond acceptor or participate in redox reactions .
Q. How is stability assessed under varying storage conditions?
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to identify degradation products.
- Analytical monitoring : Use HPLC-MS to detect hydrolysis of the dioxolo ring or oxidation of the sulfanyl group.
- Recommended storage : –20°C in anhydrous DMSO or under inert atmosphere to prevent thiol oxidation .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
- Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalyst selection : Use Pd/C or CuI for coupling reactions to reduce side-product formation.
- Temperature control : Lower temperatures (0–5°C) suppress undesired ring-opening of the dioxolo group .
- Example optimization table :
| Condition | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| DMF, 25°C, no catalyst | 45 | 78 | Oxidized thiols |
| DMF, 0°C, CuI | 82 | 95 | <5% impurities |
Q. How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Assay standardization :
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target inhibition.
- Validate cell lines for consistent expression of the target enzyme (e.g., via Western blot).
Q. What strategies mitigate off-target effects in cellular assays?
- Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify unintended protein interactions.
- Structure-activity relationship (SAR) studies : Modify the phenylsulfanyl group to reduce hydrophobic interactions with non-target proteins.
- Negative controls : Include inactive analogs (e.g., with a methyl group replacing the sulfanyl moiety) to distinguish specific vs. nonspecific effects .
Methodological Notes
- Data interpretation : Always cross-reference HPLC purity with NMR integration for accurate quantification.
- Biological assays : Pre-treat cells with antioxidants (e.g., NAC) to account for redox activity of the sulfanyl group .
- Ethical compliance : Adhere to institutional guidelines for handling cytotoxic compounds, especially during apoptosis studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
